3-Iodo-2-methoxyisonicotinic acid

Description

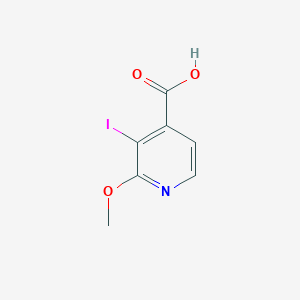

3-Iodo-2-methoxyisonicotinic acid is a pyridine derivative characterized by a carboxylic acid group at position 4, a methoxy group at position 2, and an iodine substituent at position 3 of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of molecules targeting pyridine-dependent enzymes or receptors . Its molecular formula is C₇H₆INO₃, with a molecular weight of 295.03 g/mol. The iodine atom introduces steric bulk and electronic effects, distinguishing it from non-halogenated or lighter halogenated analogs.

Properties

Molecular Formula |

C7H6INO3 |

|---|---|

Molecular Weight |

279.03 g/mol |

IUPAC Name |

3-iodo-2-methoxypyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H6INO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,1H3,(H,10,11) |

InChI Key |

FEMMIXJBPVMIGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1I)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 3-iodo-2-methoxyisonicotinic acid with key analogs, highlighting structural differences and applications:

Key Observations:

Halogen Effects: The iodine atom in this compound increases its molecular weight by ~122 g/mol compared to the fluoro analog (171.13 g/mol) and ~65 g/mol compared to the dichloro variant (230.03 g/mol). This impacts solubility and pharmacokinetics, as iodine’s bulkiness may reduce aqueous solubility but enhance lipophilicity .

Functional Group Modifications: Replacing the carboxylic acid with a nitrile (e.g., 3-iodo-2-methoxyisonicotinonitrile) eliminates acidity, increasing lipophilicity and altering reactivity in coupling reactions . The benzoic acid analog (3-iodo-2-methoxybenzoic acid) lacks the pyridine ring’s electron-deficient nature, which could reduce its utility in metal-catalyzed reactions common in drug synthesis .

Synthetic Feasibility :

- The fluoro analog (3-fluoro-2-methoxyisonicotinic acid) is synthesized with a reported yield of 87% , likely due to fluorine’s small size facilitating electrophilic substitution . Iodination reactions, in contrast, may require specialized reagents (e.g., N-iodosuccinimide) and milder conditions to avoid dehalogenation .

Positional Isomerism and Reactivity

- 2,5-Dichloro-3-methoxyisonicotinic acid () demonstrates how substituent positions alter electronic effects.

- 3-Iodo-2-methoxyisonicotinonitrile () positions the nitrile group at C4, enabling participation in cycloaddition or hydrolysis reactions, unlike the carboxylic acid group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.